molecular formula C16H34ClNO2 B1295653 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 20041-47-8

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No. B1295653
CAS RN: 20041-47-8
M. Wt: 307.9 g/mol
InChI Key: AJPCRHMRQBWWPH-UHFFFAOYSA-N
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Description

The compound 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a beta-adrenergic blocking agent. This class of compounds is known for its ability to block the action of endogenous catecholamines, particularly those on beta-adrenergic receptors, which are crucial for the modulation of cardiovascular function.

Synthesis Analysis

The synthesis of related beta-adrenergic blocking agents involves the introduction of heterocyclic moieties either in the aryl group or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols. The synthesis process is designed to enhance the potency of the compounds, with some proving to be more effective than propranolol, a well-known beta-blocker, in animal models .

Molecular Structure Analysis

The molecular structure of beta-adrenergic blocking agents, including those similar to the compound , is critical in determining their activity and selectivity. The presence of isopropylamino or tert-butylamino substituents and the specific heterocyclic modifications can lead to cardioselectivity, which is a desirable property in minimizing side effects related to beta-blockade in non-cardiac tissues .

Chemical Reactions Analysis

While the specific chemical reactions of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride are not detailed in the provided papers, related compounds have been studied. For instance, photochemical cyclization of a 1-[3-(chloroacetylamino)propyl]-3-methyl-indole leads to the formation of three isomers, showcasing the complex reactions that can occur under certain conditions, such as exposure to light . These reactions are typically characterized using physical and chemical methods to determine the structure of the resulting isomers.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-adrenergic blocking agents are influenced by their molecular structure. The potency and selectivity of these compounds are often a result of their affinity for beta-adrenergic receptors and their distribution within biological systems. The specific properties of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride, such as solubility, stability, and hydrochloride salt formation, are essential for its pharmacological profile and therapeutic potential .

properties

IUPAC Name

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h11-18H,6-10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPCRHMRQBWWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942049
Record name 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride

CAS RN

20041-47-8
Record name 2-Propanol, 1-(isopropylamino)-3-(p-menth-3-yloxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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